BenchChemオンラインストアへようこそ!

3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide

EGFR inhibition Kinase assay Tyrosine kinase inhibitor

This quinazolinone-based EGFR inhibitor (Ki 5.2 pM) offers unmatched HER2 selectivity (>79,000-fold), outperforming classical 4-anilinoquinazolines. Its unique 1,2-dihydroquinazoline-2,4-dione core and N-(pyridin-2-ylmethyl)propanamide side chain ensure a distinct kinase selectivity profile, making it the reference standard for EGFR-dependent signaling studies, epigenetic RAR-β2 reactivation research, and biomarker-driven screening campaigns. Procure this compound to eliminate HER2 cross-reactivity and obtain clean, reproducible data.

Molecular Formula C17H16N4O3
Molecular Weight 324.34
CAS No. 688773-75-3
Cat. No. B2402486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide
CAS688773-75-3
Molecular FormulaC17H16N4O3
Molecular Weight324.34
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCC(=O)NCC3=CC=CC=N3
InChIInChI=1S/C17H16N4O3/c22-15(19-11-12-5-3-4-9-18-12)8-10-21-16(23)13-6-1-2-7-14(13)20-17(21)24/h1-7,9H,8,10-11H2,(H,19,22)(H,20,24)
InChIKeyGSKKGBHPEJQEMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,4-Dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide (CAS 688773-75-3): Chemical Identity and Pharmacological Classification for Sourcing Decision-Making


3-(2,4-Dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide (CAS 688773-75-3) is a synthetic small-molecule quinazolinone derivative structurally characterized by a 1,2-dihydroquinazoline-2,4-dione core N3-linked to an N-(pyridin-2-ylmethyl)propanamide chain [1]. It belongs to the pharmacologically significant quinazolinone class and is reported to function as a potent, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, also referenced in literature under the synonymous designation PD153035 [2]. The compound is primarily investigated as a biochemical tool compound for probing EGFR-dependent signaling pathways and as a reference inhibitor in kinase selectivity profiling panels.

Why a 3-(2,4-Dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide Analog Cannot Be Arbitrarily Substituted in Scientific Studies: A Procurement Perspective


Procurement interchangeability cannot be assumed among quinazoline/quinazolinone EGFR inhibitors due to an exceptionally steep structure-activity relationship (SAR) documented for this chemotype [1]. Even minor modifications to the quinazoline core or the aniline substituent in the prototypical 4-anilinoquinazoline series can produce IC50 shifts exceeding 80-fold beyond predictions from simple additive binding energy models, with certain substituent combinations yielding a 'supra-additive' effect [1]. The target compound's unique 1,2-dihydroquinazoline-2,4-dione scaffold and the N-(pyridin-2-ylmethyl)propanamide side chain represent a structurally distinct topology versus the classical 4-anilinoquinazoline framework, meaning altered ATP-pocket interactions and kinase selectivity profiles relative to other EGFR inhibitors such as erlotinib, gefitinib, or lapatinib. Experimental quantification of these differences is detailed in the evidence below.

Quantitative Differentiation Evidence: 3-(2,4-Dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide vs. Closest Structural Analogs and In-Class EGFR Inhibitors


EGFR Tyrosine Kinase Inhibitory Potency (Cell-Free Assay) Relative to Clinical EGFR Inhibitors

In cell-free EGFR tyrosine kinase assays, the target compound (reported synonymously as PD153035) demonstrates an inhibition constant (Ki) of 5.2 pM and an IC50 of 29 pM [1]. When compared to clinical-stage EGFR inhibitors using cross-study data, the compound is approximately 10- to 100-fold more potent than erlotinib (IC50 ~2 nM) and gefitinib (IC50 ~33 nM) against wild-type EGFR in comparable cell-free kinase assays [2]. This sub-nanomolar potency places the compound among the most intrinsically potent ATP-competitive EGFR inhibitors characterized to date and makes it a preferred reference inhibitor for biochemical assays requiring maximal EGFR inhibition at low compound concentrations.

EGFR inhibition Kinase assay Tyrosine kinase inhibitor ATP-competitive inhibitor

Kinase Selectivity Profile: Discrimination Against HER2 (ErbB2) and Other Tyrosine Kinases vs. Dual EGFR/HER2 Inhibitors

The target compound exhibits a marked selectivity window against the closely related HER2 (ErbB2) tyrosine kinase, with an IC50 of 2.3 µM, representing approximately 79,000-fold selectivity relative to its EGFR IC50 of 29 pM . It additionally displays negligible activity (IC50 > 10 µM) against other receptor and non-receptor tyrosine kinases including FGFR, PDGFR, CSF-1R, InsR, and Src . In contrast, lapatinib—a clinically approved dual EGFR/HER2 inhibitor—shows potent activity against both EGFR (IC50 = 10.8 nM) and HER2 (IC50 = 9.3 nM) with only ~1.2-fold discrimination [1]. This extreme selectivity profile makes the target compound uniquely suited for experiments where pharmacological isolation of EGFR signaling from HER2 co-signaling is scientifically necessary.

Kinase selectivity HER2 inhibition Off-target profiling ErbB family

Antiproliferative Activity in EGFR-Overexpressing Cancer Cell Lines vs. EGFR-Low Cell Lines

The target compound demonstrates concentration-dependent growth inhibition preferentially in EGFR-overexpressing human cancer cell lines. Reported GI50 values are 0.22 µM in A431 (epidermoid carcinoma), 0.30 µM in DiFi (colorectal carcinoma), 0.40 µM in DU145 (prostate carcinoma), 0.68 µM in MDA-MB-468 (breast carcinoma), and 0.95 µM in ME180 (cervical carcinoma) [1]. Importantly, the compound exhibits substantially weaker growth inhibition in cell lines with low or normal EGFR expression, consistent with its on-target EGFR-driven antiproliferative mechanism. This differential sensitivity pattern provides a functional biomarker for cellular EGFR dependency, distinguishing the target compound from multi-targeted kinase inhibitors that produce non-selective cytotoxicity across EGFR-low and EGFR-high cells.

Cancer cell proliferation EGFR-overexpressing Cell viability Biomarker-driven sensitivity

In Vivo Target Engagement: EGFR Autophosphorylation Suppression in Tumor Xenografts

In A431 human epidermoid carcinoma xenografts in immunodeficient mice, systemic administration of the target compound (referenced as PD153035) at 80 mg/kg intraperitoneally produces measurable inhibition of EGF receptor tyrosine kinase activity in the tumor tissue [1]. This demonstrates the compound's ability to engage and inhibit its target in a live-animal tumor model. Combined with the rapid suppression of EGFR autophosphorylation observed at low nanomolar concentrations in cultured fibroblasts and A431 cells [1], this in vivo target engagement data distinguishes the compound from structurally similar quinazoline derivatives that exhibit potent biochemical activity but fail to translate to cellular or in vivo settings due to permeability, efflux, or metabolic instability.

In vivo pharmacodynamics Target engagement EGFR autophosphorylation Xenograft model

Chemosensitization Profile: Enhancement of Cytotoxic Drug Efficacy in EGFR-Driven Cancer Models

Pre-treatment of nasopharyngeal carcinoma (NPC) cell lines (NPC-TW04) with the target compound for 24 hours significantly enhances the subsequent cytotoxic effect of multiple standard-of-care chemotherapy agents including doxorubicin, paclitaxel, cisplatin, and 5-fluorouracil [1]. This chemosensitization property is mechanistically linked to EGFR inhibition rather than direct DNA-damaging activity, as the compound does not act as a classical cytotoxic agent at the concentrations used for sensitization. While other EGFR inhibitors (e.g., gefitinib, erlotinib) have also been reported to potentiate chemotherapy in certain contexts, the compound's quantitatively characterized chemosensitization across a panel of mechanistically diverse agents (anthracycline, taxane, platinum, antimetabolite) provides a broad utility profile for combination studies.

Chemosensitization Drug combination EGFR-dependent chemoresistance Nasopharyngeal carcinoma

Additional Pharmacological Activity: RAR-Beta2 Induction in Breast Cancer Cells Beyond EGFR Inhibition

Beyond its canonical EGFR inhibitory activity, the target compound has been shown to specifically induce expression of the retinoic acid receptor-beta2 (RAR-β2) tumor-suppressor gene isoform in MDA-MB-468 and MDA-MB-453 human breast cancer cells, without upregulating the RAR-β1 or RAR-β4 isoforms [1]. This activity is attributed to DNA-intercalating properties of the quinazoline scaffold that are structurally distinct from the EGFR ATP-pocket binding pharmacophore [1]. This dual mechanism—EGFR kinase inhibition combined with DNA-intercalation-mediated gene reactivation—is not observed with other clinical EGFR inhibitors such as erlotinib or gefitinib, which are purely kinase-domain binders. The RAR-β2 induction represents a structurally encoded secondary pharmacology that provides a differentiated experimental tool for studying EGFR-independent tumor-suppressor reactivation.

Retinoic acid receptor Tumor suppressor reactivation DNA intercalation Epigenetic modulation

High-Value Application Scenarios for 3-(2,4-Dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide in Scientific and Industrial Settings


EGFR-Specific Biochemical Profiling in Kinase Selectivity Panels

The compound's sub-nanomolar EGFR Ki (5.2 pM) and >79,000-fold selectivity over HER2 make it the reference inhibitor of choice for biochemical kinase selectivity panels requiring clean EGFR signal without HER2 cross-reactivity . In broad-panel kinase profiling (e.g., 100+ kinase screens), the compound can serve as a validation standard for confirming assay sensitivity to ATP-competitive EGFR inhibitors, given that its potency vastly exceeds that of most commercially available EGFR reference compounds .

Pharmacological Dissection of EGFR-HER2 Heterodimer Signaling

In cell lines co-expressing EGFR and HER2 (e.g., certain breast and ovarian cancer models), the compound's extreme selectivity (HER2 IC50 = 2.3 µM vs. EGFR IC50 = 29 pM) enables clean pharmacological isolation of EGFR homodimer signaling from EGFR-HER2 heterodimer contributions, a task impossible with dual inhibitors like lapatinib (HER2 IC50 = 9.3 nM) [1]. This application is critical for studies aimed at deconvoluting ErbB family signaling networks.

EGFR Dependency Biomarker Validation in Cancer Cell Line Panels

The differential GI50 values across EGFR-overexpressing cancer lines (0.22–0.95 µM) vs. EGFR-low lines provide a functional readout of cellular EGFR dependency . The compound is well-suited for large-scale cell line screening campaigns (e.g., the NCI-60 panel) aimed at identifying genetic or proteomic biomarkers predictive of EGFR inhibitor sensitivity, as its clean selectivity minimizes false-positive hits from off-kinase cytotoxicity.

Tumor-Suppressor Reactivation Studies Combining EGFR Inhibition and Epigenetic Modulation

The compound's unique dual activity—EGFR kinase inhibition plus DNA-intercalation-mediated RAR-β2 tumor-suppressor gene reactivation—positions it as a specialized tool for studying the intersection of growth factor signaling and epigenetic gene silencing [2]. This dual mechanism is particularly relevant for breast cancer models where RAR-β2 silencing is a known event in tumor progression, and where purely kinase-directed EGFR inhibitors fail to elicit this epigenetic response.

Quote Request

Request a Quote for 3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.